molecular formula C23H25N2.Cl<br>C23H25ClN2 B1675923 Malachite green CAS No. 569-64-2

Malachite green

Cat. No.: B1675923
CAS No.: 569-64-2
M. Wt: 364.9 g/mol
InChI Key: FDZZZRQASAIRJF-UHFFFAOYSA-M
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Description

Malachite green is a synthetic dye belonging to the triphenylmethane family. It is widely used in various industries, including aquaculture, textiles, and microbiology. The compound is known for its vibrant green color and is used as a dye for materials such as silk, leather, and paper. Additionally, this compound has antimicrobial properties, making it useful in controlling fungal and bacterial infections in aquaculture .

Mechanism of Action

Target of Action

Malachite green, a triphenylmethane dye, primarily targets fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry . It also targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus .

Mode of Action

This compound interacts with its targets by intercalating with DNA, with a preference for A:T-rich regions . The leuco derivative of this compound, which is formed through chemical and metabolic reduction, bears a structural resemblance to carcinogenic aromatic amines that can form covalent DNA adducts . This interaction results in changes at the molecular level, affecting the function and viability of the targeted organisms.

Biochemical Pathways

The biochemical pathway of this compound involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to this compound . This pathway is crucial for the biodegradation of this compound in the environment .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the solvolytic equilibrium of the dye. The carbinol base, which is less soluble than the ionized form, is the form in which this compound is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments with this compound .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of growth in targeted organisms, such as fungi and gram-positive bacteria . This compound also has cytotoxic effects and can induce cell transformation and lipid peroxidation in mammalian cells . It appears to act as a tumor promoter, perhaps because of its ability to induce the formation of reactive oxygen species .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The solvolytic reaction of this compound and the formation of the carbinol base occur at various pH values . The high this compound-degrading activity is maintained at low temperature (20°C), wider pH range, and the existence of metal ions and chelating agent . Furthermore, the dye’s action can be affected by the presence of other substances in the environment, such as activated sludge, which markedly biosorbs this compound and reduces the rate of oxygen uptake proportionally to its biosorption .

Biochemical Analysis

Biochemical Properties

Malachite green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme peroxidase, which catalyzes the degradation of this compound. This interaction involves the oxidation of this compound, leading to its decolorization and breakdown into less harmful compounds . Additionally, this compound can bind to proteins, altering their structure and function, which can affect cellular processes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell function and viability . Furthermore, this compound can interfere with cell signaling pathways, disrupting normal cellular communication and potentially leading to adverse effects on cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to DNA, causing structural changes that affect gene expression. It can also inhibit or activate enzymes, depending on the specific biochemical context. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and energy production . These interactions at the molecular level contribute to the overall effects of this compound on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and limited adverse effects. At higher doses, this compound can induce significant toxic effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. It is important to carefully consider the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as peroxidases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and breakdown of this compound into less toxic metabolites . The metabolic pathways of this compound can influence its overall toxicity and persistence in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The distribution of this compound can influence its biological activity and toxicity. For example, this compound can accumulate in certain tissues, leading to localized effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production.

Preparation Methods

Malachite green can be synthesized through the reaction of benzaldehyde with N, N-dimethylaniline in the presence of sulfuric acid. This reaction forms a triphenylmethane derivative, which is then oxidized using lead dioxide. The final step involves treating the product with an excess of concentrated hydrochloric acid to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of the dye.

Chemical Reactions Analysis

Malachite green undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Malachite green has a wide range of scientific research applications:

Comparison with Similar Compounds

Malachite green is similar to other triphenylmethane dyes, such as crystal violet and basic fuchsin. it is unique in its strong green color and its specific applications in aquaculture and microbiology. Other similar compounds include:

This compound stands out due to its specific applications and its effectiveness in controlling fungal infections in aquaculture.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FDZZZRQASAIRJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2
Record name C.I. BASIC GREEN 4
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Related CAS

10309-95-2 (Parent)
Record name Malachite green
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DSSTOX Substance ID

DTXSID1025512
Record name Malachite green
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Molecular Weight

364.9 g/mol
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Physical Description

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB]
Record name C.I. BASIC GREEN 4
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Record name Malachite Green
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Solubility

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C
Record name MALACHITE GREEN
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Vapor Pressure

2.4X10-13 mm Hg at 25 °C /Estimated/
Record name MALACHITE GREEN
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Mechanism of Action

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay.
Record name MALACHITE GREEN
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Color/Form

Green crystals with metallic luster

CAS No.

569-64-2
Record name C.I. BASIC GREEN 4
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Record name Malachite green
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Record name MALACHITE GREEN
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Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
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Record name [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
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Record name MALACHITE GREEN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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